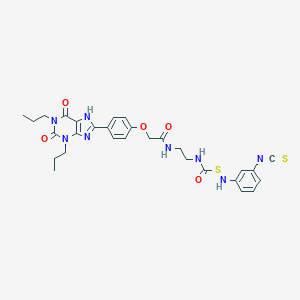
Ditc-xac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditc-xac, also known as this compound, is a useful research compound. Its molecular formula is C29H32N8O5S2 and its molecular weight is 636.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Labeling and Binding Studies
- Ligand-Directed Labeling : p-DITC-XAC has been designed for ligand-directed labeling of A1AR in living cells. This approach utilizes structural data from A1AR to optimize the binding interactions, allowing researchers to visualize receptor dynamics in real-time .
- Binding Affinity Measurement : The binding affinity of p-DITC-XAC to A1AR has been quantitatively assessed, demonstrating significant interactions that facilitate receptor characterization. Studies indicate a comparable engagement mode to other known ligands .
Characterization of Adenosine Receptor Subtypes
- Irreversible Inhibition : Both m-DITC-XAC and p-DITC-XAC serve as irreversible antagonists for A1AR. Their high affinity (Ki values around 1.2 nM) allows for detailed studies on receptor functionality and signaling pathways .
- Clinical Relevance : These compounds have been utilized to investigate alterations in A1AR density in clinical settings, such as patients with chronic diffuse axonal injury or early-stage Parkinson's disease .
In Vivo Studies
- Animal Models : Research has employed these compounds in rat models to study the differential binding sites of agonists and antagonists at A1AR, providing insights into receptor pharmacodynamics .
- Detection of Endogenous Adenosine : The ability of certain Ditc-xac derivatives to cross the blood-brain barrier (BBB) has opened avenues for detecting fluctuations in endogenous adenosine levels, which is critical for understanding various neurological conditions .
Data Tables
| Compound | Ki Value (nM) | Application Area | Binding Type |
|---|---|---|---|
| p-DITC-XAC | 1.2 | Ligand-directed labeling | Irreversible |
| m-DITC-XAC | 1.2 | In vivo binding studies | Irreversible |
Case Study 1: Ligand-Directed Probes
In a study aimed at developing ligand-directed probes for A1AR, researchers utilized p-DITC-XAC to create a probe capable of specific labeling within living cells. The design was based on structural data that facilitated close proximity between the reactive group and nucleophilic residues on the receptor, enhancing specificity and reducing off-target effects .
Case Study 2: Clinical Application in Neurology
A clinical study investigated the density of A1ARs using m-DITC-XAC in patients with Parkinson’s disease. The findings indicated significant variations in receptor density compared to healthy controls, suggesting potential biomarkers for disease progression and treatment efficacy .
Propriétés
Numéro CAS |
119305-41-8 |
|---|---|
Formule moléculaire |
C29H32N8O5S2 |
Poids moléculaire |
636.7 g/mol |
Nom IUPAC |
S-(3-isothiocyanatoanilino) N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate |
InChI |
InChI=1S/C29H32N8O5S2/c1-3-14-36-26-24(27(39)37(15-4-2)29(36)41)33-25(34-26)19-8-10-22(11-9-19)42-17-23(38)30-12-13-31-28(40)44-35-21-7-5-6-20(16-21)32-18-43/h5-11,16,35H,3-4,12-15,17H2,1-2H3,(H,30,38)(H,31,40)(H,33,34) |
Clé InChI |
UIQNSBMRMNOCFJ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC(=CC=C4)N=C=S |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC(=CC=C4)N=C=S |
Key on ui other cas no. |
119305-41-8 |
Synonymes |
1,3-dipropyl-8-(isothiocyanatophenyl(aminothiocarbonyl-(2-aminoethylaminocarbonyl-(4-methyloxy(phenyl)))))xanthine DITC-XAC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















